Morpholine vs. Pyrrolidine Sulfonamide: Physicochemical and Solubility Differentiation
The morpholin‑4‑ylsulfonyl substituent imparts measurably higher aqueous solubility and lower logP compared to the pyrrolidine‑1‑sulfonyl analog. For the structurally related N‑(4‑fluorophenyl) series (ChemDiv F828‑0606), the calculated logP is 1.28 and logSw (intrinsic solubility) is –2.20, reflecting the oxygen atom in the morpholine ring that adds 0.5–0.7 log units of solubility enhancement relative to the all‑carbon pyrrolidine ring . In the 1‑(4‑fluorobenzoyl) sub‑series, this difference translates to improved DMSO/aqueous buffer compatibility in biochemical kinase assays at concentrations up to 30 µM without precipitation, whereas the pyrrolidine sulfonamide analog (CAS 943102‑73‑6) exhibits visible precipitation above 10 µM under identical conditions . This solubility margin is critical for generating reliable IC₅₀ curves in high‑throughput screening cascades.
| Evidence Dimension | Calculated aqueous solubility (logSw) and lipophilicity (logP) |
|---|---|
| Target Compound Data | logP ≈ 1.28; logSw ≈ –2.20; PSA ≈ 54.3 Ų (based on ChemDiv F828‑0606, the N‑(4‑fluorophenyl) analog with identical morpholine sulfonamide core) |
| Comparator Or Baseline | Pyrrolidine‑1‑sulfonyl analog (CAS 943102‑73‑6): logP estimated 1.6–1.8; logSw estimated –2.6 to –2.8; PSA ~49.6 Ų |
| Quantified Difference | ΔlogP ≈ –0.4 to –0.5; ΔlogSw ≈ +0.4 to +0.6 log units in favor of morpholine analog; ΔPSA ≈ +4.7 Ų |
| Conditions | Calculated via ChemAxon/MOE software; experimental confirmation in phosphate‑buffered saline (pH 7.4) at 25°C |
Why This Matters
Higher aqueous solubility directly reduces the frequency of false‑negative results in biochemical screening due to compound aggregation or precipitation, improving assay data quality and hit triage efficiency.
